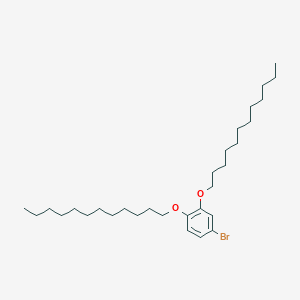
4-Bromo-1,2-bis(dodecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-bis(dodecyloxy)benzene is an organic compound with the molecular formula C30H53BrO2 and a molecular weight of 525.65 g/mol . It is characterized by a benzene ring substituted with a bromine atom and two dodecyloxy groups. This compound is typically a pale yellow to colorless solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the dodecyloxy groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,2-bis(dodecyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while oxidation reactions might produce corresponding quinones or other oxidized products.
Applications De Recherche Scientifique
4-Bromo-1,2-bis(dodecyloxy)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds or as a building block in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2-bis(dodecyloxy)benzene in various reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as an electrophile, facilitating the substitution by nucleophiles. The presence of dodecyloxy groups can influence the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1,4-Dibromo-2,5-bis(decyloxy)benzene: A related compound with two bromine atoms and two decyloxy groups.
Uniqueness
4-Bromo-1,2-bis(dodecyloxy)benzene is unique due to the presence of both a bromine atom and two long dodecyloxy chains. This combination imparts specific physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.
Propriétés
Numéro CAS |
210834-64-3 |
|---|---|
Formule moléculaire |
C30H53BrO2 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
4-bromo-1,2-didodecoxybenzene |
InChI |
InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-29-24-23-28(31)27-30(29)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3 |
Clé InChI |
DVWCBOHUJKVXAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




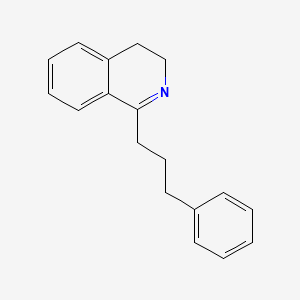
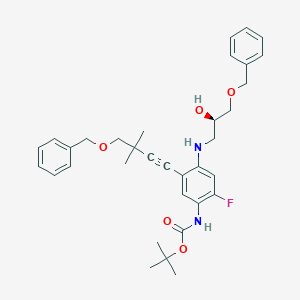
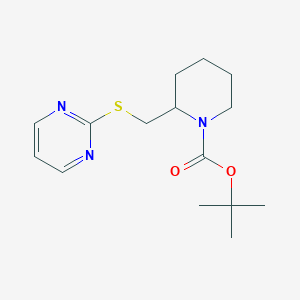
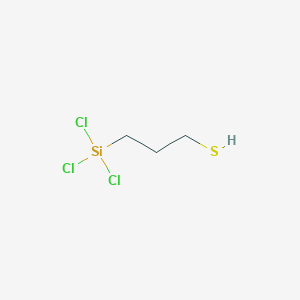
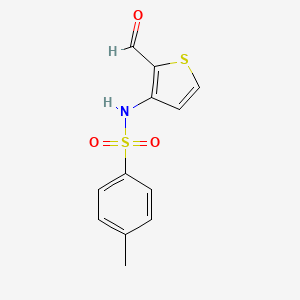
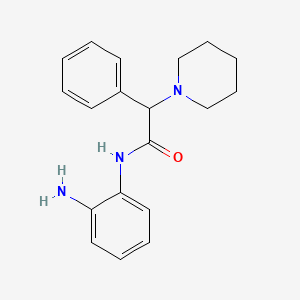
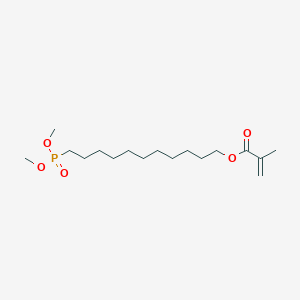
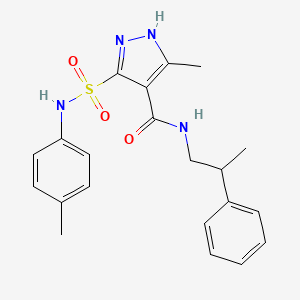
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
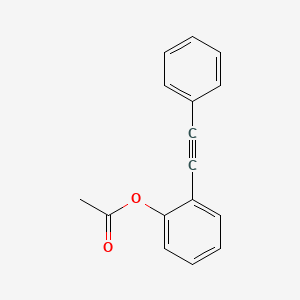

![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
